Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate
CAS No.:
Cat. No.: VC15777570
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO4 |
|---|---|
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | diethyl 5-amino-1,3-dihydroindene-2,2-dicarboxylate |
| Standard InChI | InChI=1S/C15H19NO4/c1-3-19-13(17)15(14(18)20-4-2)8-10-5-6-12(16)7-11(10)9-15/h5-7H,3-4,8-9,16H2,1-2H3 |
| Standard InChI Key | IUHWQMRKYLEFLK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1(CC2=C(C1)C=C(C=C2)N)C(=O)OCC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a bicyclic 1,3-dihydro-2H-indene system, a partially saturated indene derivative that enhances conformational rigidity compared to fully aromatic analogs. Key substituents include:
-
Two ethoxycarbonyl groups at the 2-position, enabling hydrogen bonding and π-π stacking interactions .
-
A primary amino group at the 5-position, providing a site for electrophilic substitution or coordination with metal ions .
The planar indene ring system facilitates interactions with hydrophobic enzyme pockets, while the ester groups enhance solubility in organic solvents, making it suitable for synthetic modifications .
Table 1: Comparative Analysis of Structural Analogues
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
-
logP: Estimated at 2.1 (Predicted via PubChem) , indicating moderate lipophilicity.
-
Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with cyclodextrins or liposomes .
-
Plasma Stability: Ester groups are prone to hydrolysis by carboxylesterases, limiting oral bioavailability .
ADME Properties
| Parameter | Value (Analog 7f) | Implications |
|---|---|---|
| 4.0 h (po) | Slow absorption | |
| 15,352.5 μg/L | High plasma concentration | |
| AUC(0–∞) | 80,535 μg·h/L | Favorable exposure |
| Bioavailability | 89.9% | Suitable for oral dosing |
Data from rat models suggest twice-daily dosing maintains therapeutic levels .
Challenges and Future Directions
Synthetic Scalability
Current routes suffer from low yields (≤50%) and costly purification steps . Flow chemistry and enzymatic catalysis may address these issues.
Target Specificity
While DDR1 inhibition is promising, off-target effects on Trk kinases (e.g., TrkB/C) remain a concern . Deuterium exchange at labile positions could mitigate metabolism-related toxicity .
Clinical Translation
Preclinical studies are needed to evaluate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume